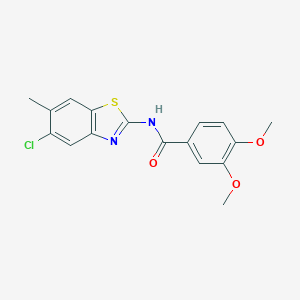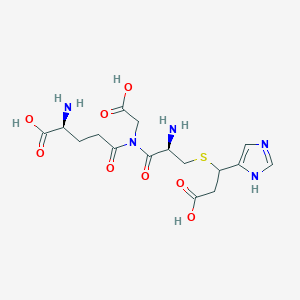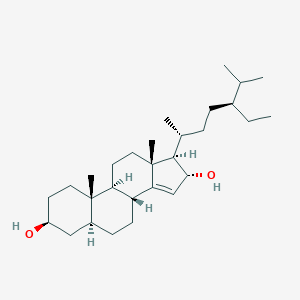
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as BMB-4, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
科学研究应用
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
作用机制
The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has been shown to have a specific effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has also been shown to inhibit the formation of new blood vessels, which is important for cancer cell growth and metastasis.
实验室实验的优点和局限性
One advantage of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is its specificity for cancer cells, which makes it a promising candidate for cancer treatment. However, its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different types of cancer. Another limitation is that N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
未来方向
There are several future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide. One direction is to further investigate its mechanism of action and identify the specific proteins that are targeted by the inhibitor. This could lead to the development of more effective cancer treatments that target specific proteins involved in cancer cell growth and survival. Another direction is to test N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide in animal models and clinical trials to determine its safety and efficacy in humans. Finally, researchers could investigate the potential use of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
合成方法
The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves a series of chemical reactions. The starting material for the synthesis is 5-chloro-6-methyl-1,3-benzothiazol-2-amine, which is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to form N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide. The reaction is carried out under controlled conditions to ensure the purity of the final product.
属性
产品名称 |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
|---|---|
分子式 |
C17H15ClN2O3S |
分子量 |
362.8 g/mol |
IUPAC 名称 |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-6-15-12(8-11(9)18)19-17(24-15)20-16(21)10-4-5-13(22-2)14(7-10)23-3/h4-8H,1-3H3,(H,19,20,21) |
InChI 键 |
HIRMECULPXANSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)

